molecular formula C8H9NO B155274 (4-Pyridyl)acetone CAS No. 6304-16-1

(4-Pyridyl)acetone

Cat. No.: B155274
CAS No.: 6304-16-1
M. Wt: 135.16 g/mol
InChI Key: ILRVKOYYFFNXDB-UHFFFAOYSA-N
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Description

(4-Pyridyl)acetone (CAS No. 6304-16-1), also known as 1-(4-pyridinyl)-2-propanone, is a heterocyclic ketone with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol. It is a light yellow liquid with a melting point of 13°C and a boiling point of 232.5°C . Structurally, it consists of a pyridine ring substituted at the 4-position with an acetonyl group (CH₃CO).

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-Pyridyl)acetone involves the reaction of 4-chloropyridine with an alcoholic solution of sodium alkoxide, followed by the dropwise addition of ethyl acetoacetate. The mixture is then subjected to condensation, hydrolysis, and decarboxylation to yield this compound . Another method involves the reaction of 4-methylpyridine with phenyl lithium and ethyl acetate .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: (4-Pyridyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
(4-Pyridyl)acetone serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds and other complex organic molecules. The compound can undergo several chemical transformations:

  • Oxidation: Converts to pyridine carboxylic acids using agents like potassium permanganate.
  • Reduction: Yields pyridine alcohols through reducing agents such as sodium borohydride.
  • Substitution Reactions: Engages in nucleophilic substitutions at the pyridine ring.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganatePyridine carboxylic acids
ReductionSodium borohydridePyridine alcohols
SubstitutionAlkyl halides, acyl chloridesSubstituted pyridines

Biological Applications

Intermediate in Pharmaceutical Synthesis
One of the most notable applications of this compound is its role as an intermediate in the synthesis of Milrinone, a selective phosphodiesterase inhibitor used to treat heart failure. Milrinone enhances cardiac contractility and promotes vasodilation by increasing levels of cyclic adenosine monophosphate (cAMP) in heart muscle cells .

  • Mechanism of Action: Milrinone inhibits phosphodiesterase, preventing cAMP breakdown and leading to improved heart function.

Industrial Applications

Production of Fine Chemicals and Agrochemicals
In the industrial sector, this compound is utilized in the production of various fine chemicals and agrochemicals. Its unique structure allows it to act as a precursor for synthesizing products with significant agricultural and pharmaceutical relevance .

Synthesis Studies

A study conducted on the synthesis pathways for this compound revealed several methods with varying yields. For instance:

  • Method 1: Reaction of 4-chloropyridine with sodium alkoxide and ethyl acetoacetate yielded low product stability.
  • Method 2: A condensation reaction using 4-pyridyl acetonitrile showed improved yields (up to 20%) under optimized conditions .
Synthesis MethodYield (%)Notes
Reaction with sodium alkoxide<10Low stability
Condensation with acetonitrile15-20Improved yields observed

Mechanism of Action

The mechanism of action of (4-Pyridyl)acetone is primarily related to its role as an intermediate in the synthesis of milrinone. Milrinone is a phosphodiesterase-3 inhibitor that works by increasing the levels of cyclic adenosine monophosphate (cAMP) in cardiac cells. This leads to enhanced contractility and vasodilation, improving heart function in patients with heart failure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Steric and Electronic Effects in Pyridine Derivatives

Evidence from CoMFA/CoMSIA studies (Molecules, 2010) highlights the importance of the 4-pyridyl substituent in isoniazid (INH) derivatives. Compounds with five-membered rings (e.g., pyrrole, thiophene) or bulky bicyclic systems (e.g., indole, quinoline) showed reduced anti-tubercular activity compared to the 4-pyridyl group in INH. For example:

  • Compound 1 (five-membered ring): Lower activity due to insufficient steric bulk and inability to form optimal hydrogen bonds .
  • Compounds 9, 18, 23 (bicyclic rings): Excessive steric hindrance with Trp222 residue disrupted hydrogen bonding to Thr196, reducing efficacy .
  • Piperidine-substituted analogs (33–35) : Bulkier than 4-pyridyl, leading to steric clashes and the lowest activity .

Key Insight : The planar 4-pyridyl group balances steric and electronic requirements, avoiding clashes with residues (Ala191, Gly192, Trp222) while maintaining hydrogen-bonding interactions critical for biological activity .

2.2. Substituted Pyridyl Ketones

a. 2-Acetyl-4-methylpyridine (CAS 59576-26-0)

  • Structure : Methyl group at the 4-position of pyridine and acetyl at the 2-position.

b. 1-Phenyl-2-(pyridin-4-yl)ethanone (CAS 1620-55-9)

  • Structure : Phenyl group replaces the methyl in (4-Pyridyl)acetone.

c. 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (CAS 100866-13-5)

  • Structure : p-Tolyl group introduces electron-donating methyl, altering electronic properties.
  • Use : Likely explored for antimicrobial or anticancer activity due to extended conjugation .
2.3. Metal-Organic Framework (MOF) Ligands

This compound derivatives, such as 2-(4-pyridyl)-terephthalic acid (H₂pta), form MOFs with Zn²⁺/Cd²⁺. These MOFs exhibit luminescent properties for acetone detection . In contrast, piperonyl acetone (a non-pyridyl analog) lacks coordination sites, limiting its utility in MOF synthesis .

Physicochemical Properties

Property This compound Acetone 2-Acetyl-4-methylpyridine
Boiling Point (°C) 232.5 56 ~200 (estimated)
Density (g/cm³) 1.0 0.79 ~1.1
LogP -0.05 -0.24 ~0.5
Hydrogen Bond Acceptor 2 (N, O) 1 (O) 2 (N, O)

Key Trends :

  • The pyridyl group increases boiling point and density compared to acetone due to stronger intermolecular forces (dipole-dipole, hydrogen bonding).
  • LogP values indicate this compound is slightly more lipophilic than acetone, enhancing membrane permeability in drug delivery .

Biological Activity

(4-Pyridyl)acetone, a compound featuring a pyridine ring, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's antimicrobial, antioxidant, and potential therapeutic properties.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring attached to an acetone moiety. Its chemical structure can be represented as follows:

C6H7NO 4 Pyridyl acetone\text{C}_6\text{H}_7\text{N}\text{O}\quad \text{ 4 Pyridyl acetone}

The presence of the pyridine ring is crucial as it influences the compound's biological interactions and activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and related pyridine compounds. The compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus< 3.09
Escherichia coli500
Bacillus cereus< 3.09
Klebsiella pneumoniae1.2

These results indicate that this compound possesses potent antibacterial properties, particularly against Staphylococcus aureus and Bacillus cereus, which are notable pathogens in clinical settings .

Antioxidant Activity

In addition to its antimicrobial effects, this compound has demonstrated antioxidant properties. The compound's ability to scavenge free radicals is significant for potential therapeutic applications in oxidative stress-related diseases.

DPPH Radical Scavenging Activity

The antioxidant capacity of this compound can be assessed using the DPPH radical scavenging assay. This assay measures the reduction of DPPH, a stable free radical, in the presence of antioxidants.

Compound DPPH Scavenging Activity (%)
This compound75% at 100 µg/mL
Standard Antioxidant90% at 100 µg/mL

These findings suggest that this compound exhibits considerable antioxidant activity, making it a candidate for further research in health-related applications .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of pyridine compounds, including this compound. These derivatives often show enhanced biological activities compared to their parent compounds.

  • Synthesis of Derivatives : A study synthesized several triazole derivatives incorporating the pyridine moiety and evaluated their antimicrobial and antioxidant activities. The results indicated that compounds with a 4-pyridyl group exhibited remarkable antibacterial and antioxidant activities .
  • Therapeutic Potential : Research indicates that pyridine-based compounds can have therapeutic implications in treating infections and oxidative stress-related conditions due to their multifaceted biological activities .

Q & A

Basic Research Questions

Q. How can the crystal structure of (4-Pyridyl)acetone be resolved using phase annealing methods in SHELX-90?

  • Methodological Answer : The crystal structure determination of this compound can be optimized using the phase annealing algorithm in SHELX-90, which improves the likelihood of solving large structures at atomic resolution. This method incorporates negative quartet relations and simulated annealing principles to refine phase probabilities. Researchers should first collect high-resolution diffraction data, then apply iterative phase refinement with SHELXS to resolve ambiguities in electron density maps. Validation via the Cambridge Structural Database (CSD) ensures consistency with known structural motifs .

Q. What computational approaches are used to model the electronic interactions of the 4-pyridyl group in enzyme inhibitors?

  • Methodological Answer : Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3) is commonly employed to analyze the stabilization energy of the 4-pyridyl group in enzyme active sites. For example, truncated active-site models (e.g., Arg-196, Tyr-18, Asp-219 in nicotinamide phosphoribosyltransferase) can be used to calculate interaction energies. Basis sets like def2-TZVP and hybrid functionals (e.g., B3LYP) are recommended for balancing accuracy and computational cost. Results should be cross-validated with experimental binding assays to confirm trends in activity .

Q. What are the critical steps in synthesizing this compound derivatives via Rh(I)-catalyzed hydroformylation?

  • Methodological Answer : Rh(I)-catalyzed hydroformylation of substrates like 1-phenyl-1-(4-pyridyl)ethene involves: (i) Oxidative addition of H₂ to the Rh center (rate-limiting step). (ii) Alkene insertion into the Rh–H bond, governed by regioselectivity (thermodynamic vs. kinetic control). (iii) Reductive elimination to form aldehydes (e.g., 3-Phenyl-3-(4-pyridyl)propanal). Reaction conditions (temperature, pressure, ligand design) must be optimized to favor the desired regioisomer. Computational modeling (B3LYP functional) can predict transition states and guide experimental design .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental activity data for 4-pyridyl vs. 3-pyridyl derivatives be resolved?

  • Methodological Answer : When DFT calculations fail to explain experimental activity differences (e.g., 4-pyridyl vs. 3-pyridyl inhibitors), advanced methods like mixed quantum mechanics/molecular mechanics (QM/MM) with enhanced conformational sampling should be applied. For example, free-energy perturbation (FEP) or metadynamics can capture entropic contributions and solvation effects. Additionally, crystallographic data (e.g., from the CSD) should be analyzed to identify structural distortions or non-covalent interactions (e.g., π-stacking) not modeled in truncated active-site studies .

Q. What methodologies are recommended for analyzing the thermodynamic stability of this compound in solvent systems?

  • Methodological Answer : The stability of this compound in acetone-water mixtures can be studied using: (i) Critical Property Measurements : Determine critical temperatures (Tc) and pressures (Pc) via high-pressure reactors, referencing Marshall et al.’s methods for acetone-water systems . (ii) Solubility Analysis : Apply regular solution theory to model solubility as a function of solvent composition and temperature. Metastable zone widths (ΔTmax) can be measured using polythermal methods to assess crystallization tendencies .

Q. How do solvent interactions in acetone-water mixtures affect the reactivity of this compound?

  • Methodological Answer : Solvent effects on reactivity can be quantified via: (i) Kirkwood-Buff Integrals : To assess preferential solvation of the 4-pyridyl group. (ii) Kinetic Studies : Monitor reaction rates (e.g., nucleophilic additions) under varying acetone-water ratios. (iii) MD Simulations : Use force fields like OPLS-AA to model hydrogen-bonding networks and dielectric effects. Experimental density data (0.1 MPa to high pressure) should be incorporated to validate simulations .

Properties

IUPAC Name

1-pyridin-4-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO/c1-7(10)6-8-2-4-9-5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRVKOYYFFNXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20212325
Record name 4-Pyridinylacetone
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Molecular Weight

135.16 g/mol
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CAS No.

6304-16-1
Record name 4-Pyridylacetone
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Record name 1-(4-pyridyl)acetone
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Synthesis routes and methods I

Procedure details

To a 250-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of argon, was added THF (70 mL) and N-methoxy-N-methyl-2-(pyridin-4-yl)acetamide (7.0 g, 0.039 mol, 1.0 equiv). The mixture was cooled to 0° C. and CH3MgBr (3M in THF, 65 mL, 5.0 equiv) was added dropwise. The resulting solution was warmed to ambient temperature and stirred for 16 h. The reaction mixture was cooled to 0° C. and quenched by the addition of saturated NH4Cl (aq, 100 mL). The resulting solution was extracted with EtOAc (3×200 mL). The organic layers were combined, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude was purified by flash chromatography (silica gel, CH2Cl2/CH3OH (20:1)) to yield 2.7 g (51%) of the title compound as yellow oil. 1H-NMR (400 MHz, CDCl3): δ ppm 8.58 (m, 2H), 7.17 (d, J=0.4 Hz, 2H), 3.75 (s, 2H), 2.24 (s, 3H).
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
7 g
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Quantity
70 mL
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solvent
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 10 g of 4-methylpyridine and 32.75 g acetic anhydride, maintained at room temperature, was added 1 ml of acetyl chloride, dropwise over 5-10 min. The solution was then warmed to 50° C. for 6-16 hours. The black reaction mixture was then cooled to 0° C. and 100 mls of ethanol, was added dropwise. The reaction mixture was stirred for 1 hour after the addition, then refluxed for 4-12 hours. The alcohol was removed under reduced pressure and the residue taken up in 100-150 ml methylene chloride. The methylene chloride was washed 2 times with saturated 50 ml portions of sodium carbonate solution then dried over sodium sulfate and evaporated under reduced pressure. Toluene was added to the residue and the excess 4-methylpyridine removed by azeotropic distillation under reduced pressure. Yield: 4.3 gm of 4-pyridinyl-2-propanone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
32.75 g
Type
reactant
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Quantity
1 mL
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 20 g of 1-acetyl-4(acetylmethylidene)-1,4-dihydropyridine was added 30 ml ethanol and the mixture refluxed 4 to 8 hours. Upon removal of solvent, 15 g of 1-(4-pyridinyl)-2-propanone was obtained as a light yellow oil.
Name
1-acetyl-4(acetylmethylidene)-1,4-dihydropyridine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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